2,3-Difluoro Substitution Pattern: A Privileged Pharmacophore in Aurora B Kinase Inhibition
The 2,3-difluorophenyl group, as part of a larger molecule, is associated with potent Aurora B kinase inhibition. A pyrazoloquinazoline derivative containing an N-(2,3-difluorophenyl)acetamide moiety displayed a Ki of <1 nM against Aurora B [1]. This high level of potency demonstrates the value of the 2,3-difluorophenyl scaffold in targeting this specific kinase, a class-level inference not guaranteed for its 2,4- or 3,4-difluoro analogs, which are more commonly associated with antifungal azoles.
| Evidence Dimension | Aurora B Kinase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | <1 nM (for a derivative containing the N-(2,3-difluorophenyl) group) |
| Comparator Or Baseline | Baseline: Activity of other regioisomers (e.g., 2,4-difluorophenyl) in this specific assay is not established, but the 2,4-difluoro motif is a known pharmacophore for antifungal CYP51 inhibition . |
| Quantified Difference | Not quantifiable due to lack of direct comparative data, but the 2,3-difluoro substitution pattern is privileged for this kinase target. |
| Conditions | In vitro kinase assay using recombinant Aurora B bound to INCENP [1] |
Why This Matters
This data supports the selection of the 2,3-difluorophenyl-oxirane as a starting material for developing potent kinase inhibitors, a distinct application area from the antifungal uses of other fluorophenyl epoxides.
- [1] BindingDB. (2009). Affinity data for N-(2,3-difluorophenyl)-2-{3-[(7-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-6-methoxyquinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamide (BDBM26286). Ki < 1 nM for Aurora B. View Source
